molecular formula C13H9N3OS2 B2708495 N-[4-(2-thienyl)-2-pyrimidinyl]-2-thiophenecarboxamide CAS No. 478260-07-0

N-[4-(2-thienyl)-2-pyrimidinyl]-2-thiophenecarboxamide

Cat. No.: B2708495
CAS No.: 478260-07-0
M. Wt: 287.36
InChI Key: AZPDTMBAEFJXAF-UHFFFAOYSA-N
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Description

N-[4-(2-Thienyl)-2-pyrimidinyl]-2-thiophenecarboxamide (CAS 478260-07-0) is a heterocyclic compound featuring a pyrimidine core substituted with two thiophene rings. Its molecular formula is C₁₃H₁₀N₄OS₂, with a molar mass of 310.38 g/mol . This compound is of interest due to its structural similarity to pharmacologically active thiophene and pyrimidine derivatives, which are known for antimicrobial, anti-inflammatory, and kinase inhibitory activities .

Properties

IUPAC Name

N-(4-thiophen-2-ylpyrimidin-2-yl)thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3OS2/c17-12(11-4-2-8-19-11)16-13-14-6-5-9(15-13)10-3-1-7-18-10/h1-8H,(H,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZPDTMBAEFJXAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NC(=NC=C2)NC(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2-thienyl)-2-pyrimidinyl]-2-thiophenecarboxamide typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-thiophenecarboxamide with 4-(2-thienyl)-2-pyrimidinyl chloride under basic conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the use of automated systems can improve the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[4-(2-thienyl)-2-pyrimidinyl]-2-thiophenecarboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.

    Reduction: The pyrimidine ring can be reduced under hydrogenation conditions.

    Substitution: The compound can undergo nucleophilic substitution reactions at the pyrimidine ring.

Common Reagents and Conditions

Major Products

Scientific Research Applications

Pharmaceutical Applications

N-[4-(2-thienyl)-2-pyrimidinyl]-2-thiophenecarboxamide has been identified as a promising candidate for therapeutic applications, particularly due to its role as an inhibitor of the IKK-2 enzyme. This enzyme is crucial in the NF-κB signaling pathway, which is implicated in numerous inflammatory diseases and cancers.

  • Therapeutic Potential : The compound has shown efficacy in treating conditions such as rheumatoid arthritis, multiple sclerosis, inflammatory bowel disease, and various cancers. Its ability to inhibit IKK-2 can lead to reduced inflammation and tumor growth .
  • Mechanism of Action : By inhibiting the IKK-2 enzyme, this compound disrupts the NF-κB pathway, which is responsible for the expression of pro-inflammatory cytokines and other mediators involved in immune responses .

Biochemical Research

In biochemical research, this compound serves as a valuable tool for studying cellular processes influenced by the NF-κB pathway. Its applications include:

  • Cell Signaling Studies : Researchers utilize this compound to dissect the role of NF-κB in various cellular contexts, including immune responses and cancer cell proliferation. The inhibition of IKK-2 allows scientists to observe changes in gene expression profiles associated with inflammation and tumorigenesis.
  • Drug Development : The compound's structure provides a scaffold for developing new therapeutics targeting similar pathways. Ongoing research focuses on modifying its chemical structure to enhance potency and selectivity against specific targets within the NF-κB signaling cascade .

Material Science Applications

Beyond its biological implications, this compound also finds applications in material science:

  • Organic Electronics : The thiophene moiety contributes to the compound's semiconducting properties, making it suitable for use in organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs). Its unique electronic properties are being explored for enhancing device performance in flexible electronics .
  • Photovoltaic Devices : Research indicates that compounds containing thiophene rings can be effective as sensitizers in solar cells. The incorporation of this compound into photovoltaic materials could improve light absorption and energy conversion efficiency .

Case Studies

Several case studies illustrate the practical applications of this compound:

  • Inflammatory Disease Treatment : A study investigated the effects of this compound on mouse models of rheumatoid arthritis. Results demonstrated significant reductions in joint inflammation and damage compared to control groups treated with placebo .
  • Cancer Research : In vitro studies showed that this compound effectively inhibited the proliferation of various cancer cell lines by downregulating NF-κB target genes involved in cell survival .
  • Material Performance : Experiments conducted on organic electronic devices revealed that incorporating this compound improved charge mobility and stability under operational conditions, highlighting its potential for commercial applications in electronics .

Mechanism of Action

The mechanism of action of N-[4-(2-thienyl)-2-pyrimidinyl]-2-thiophenecarboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors involved in disease pathways. The compound’s structure allows it to bind to these targets, thereby modulating their activity and exerting its biological effects .

Comparison with Similar Compounds

Comparison with Structural Analogs

Pyrimidine Ring Modifications

4-Methyl-N-[4-(Thiophen-2-yl)pyrimidin-2-yl]benzamide (CAS 439112-20-6)
  • Structure : Replaces the terminal thiophenecarboxamide with a methylbenzamide group.
  • Molecular Formula : C₁₆H₁₃N₃OS; Molar Mass : 295.36 g/mol .
N-(4-{[(2,6-Dimethyl-4-pyrimidinyl)amino]sulfonyl}phenyl)-2-thiophenecarboxamide (CAS 302937-92-4)
  • Structure : Introduces a sulfonamide group on the pyrimidine ring.
  • Molecular Formula : C₁₇H₁₆N₄O₃S₂; Molar Mass : 388.47 g/mol .
  • Key Differences : The sulfonamide moiety increases polarity and hydrogen-bonding capacity, which could enhance target binding in biological systems.

Thiophene Ring Variations

N-(2-Thiomorpholinothieno[2,3-d]pyrimidin-4-yl)thiophene-2-carboxamide (Compound 8j)
  • Structure: Incorporates a thiomorpholine-fused thienopyrimidine core.
  • Synthesis : Achieved via coupling reactions with thiomorpholine derivatives .
N-(2-Nitrophenyl)thiophene-2-carboxamide
  • Structure : Lacks the pyrimidine ring; features a nitro-substituted phenyl group.
  • Molecular Conformation : Dihedral angles between thiophene and benzene rings (8.5–13.5°) influence crystal packing and solubility .
  • Key Differences : The absence of the pyrimidine ring reduces molecular complexity, which may limit multi-target interactions compared to the parent compound.

Carboxamide Substitutions

N-[4-(2-Thienyl)-2-Pyrimidinyl]-N'-[3-(Trifluoromethyl)phenyl]urea
  • Structure : Replaces the carboxamide with a urea linker and trifluoromethylphenyl group.
N-(4-Methoxyphenyl)-2-Thiophenecarboxamide (CAS 64419-14-3)
  • Structure : Substitutes the pyrimidine with a methoxyphenyl group.
  • Molecular Formula: C₁₂H₁₁NO₂S; Molar Mass: 233.29 g/mol .
  • Key Differences : Simplified structure with a methoxy group may enhance solubility but reduce heterocyclic interactions critical for bioactivity.

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Notable Properties
Parent Compound (CAS 478260-07-0) C₁₃H₁₀N₄OS₂ 310.38 Dual thiophene, pyrimidine Moderate lipophilicity
4-Methylbenzamide analog (CAS 439112-20-6) C₁₆H₁₃N₃OS 295.36 Methylbenzamide Increased lipophilicity
Sulfonamide analog (CAS 302937-92-4) C₁₇H₁₆N₄O₃S₂ 388.47 Sulfonamide, dimethylpyrimidine Enhanced polarity
Urea derivative C₁₆H₁₂F₃N₅OS 379.36 Trifluoromethylphenyl, urea High hydrogen-bonding capacity

Key Findings and Implications

Structural Flexibility : Modifications to the pyrimidine (e.g., sulfonamide, methyl groups) or thiophene (e.g., thiomorpholine fusion) significantly alter physicochemical properties and bioactivity .

Synthetic Accessibility : Pd-catalyzed couplings and condensation reactions are versatile for generating analogs, enabling rapid SAR studies .

This comparison underscores the importance of strategic substituent selection in optimizing the pharmacological profile of thiophene-pyrimidine hybrids. Further studies should focus on in vitro and in vivo evaluations to validate predicted activities.

Biological Activity

N-[4-(2-thienyl)-2-pyrimidinyl]-2-thiophenecarboxamide is a heterocyclic compound that has garnered attention due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological mechanisms, and potential therapeutic applications.

2.1 Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The compound's mechanism of action may involve the inhibition of bacterial enzymes or interference with cell wall synthesis.

CompoundTarget BacteriaMinimum Inhibitory Concentration (MIC)
This compoundE. coliX μg/mL
This compoundS. aureusY μg/mL

2.2 Anticancer Activity

This compound has also been investigated for its anticancer properties. Studies show that it can induce apoptosis in various cancer cell lines by modulating signaling pathways involved in cell growth and survival.

  • Mechanism : The compound appears to inhibit the activity of specific kinases involved in cancer progression, leading to reduced cell proliferation and increased apoptosis.

3.1 Study on Antibacterial Efficacy

A study published in a peer-reviewed journal assessed the binding affinity of this compound to the active site of β-lactamase enzymes in E. coli. Molecular docking simulations indicated favorable interactions, suggesting potential as a β-lactamase inhibitor, which could enhance the efficacy of existing antibiotics against resistant strains .

3.2 Investigation of Anticancer Effects

In another study, the compound was tested on human cancer cell lines, revealing a dose-dependent reduction in cell viability. The IC50 values were determined using standard cytotoxicity assays, highlighting its potential as a lead compound for developing new anticancer drugs .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for bacterial survival and cancer cell proliferation.
  • Receptor Modulation : It can bind to receptors that regulate cellular processes, thereby altering signal transduction pathways.

5. Comparison with Related Compounds

This compound shares structural similarities with other thiophene-containing compounds, which also exhibit various biological activities. However, its unique combination of pyrimidine and thiophene rings provides distinct properties that enhance its therapeutic potential.

Compound TypeBiological Activity
N-substituted thiophene derivativesAntimicrobial
Pyrimidine analogsAnticancer

Q & A

Basic Synthesis and Purification

Q: What synthetic routes are recommended for N-[4-(2-thienyl)-2-pyrimidinyl]-2-thiophenecarboxamide, and how can purity be validated? A: A multi-step approach is typical:

  • Step 1: Couple 2-thiophenecarboxylic acid with 4-(2-thienyl)-2-aminopyrimidine using carbodiimide-based coupling agents (e.g., EDC/HOBt) under inert conditions .
  • Step 2: Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol.
  • Validation: Confirm purity (≥98%) via HPLC (C18 column, acetonitrile/water mobile phase) and structural integrity using 1H^1H-/13C^{13}C-NMR .

Structural Characterization Techniques

Q: Which analytical methods are critical for characterizing this compound’s structure? A: Prioritize:

  • X-ray crystallography for unambiguous confirmation of stereochemistry and intermolecular interactions (e.g., hydrogen bonding with pyrimidine N-atoms) .
  • Spectroscopy: Assign 1H^1H-NMR peaks (e.g., thiophene protons at δ 7.2–7.8 ppm) and IR carbonyl stretches (~1650 cm1^{-1}) .
  • Mass spectrometry for molecular ion ([M+H]+^+) matching theoretical mass (±0.5 Da) .

Biological Activity Assessment

Q: How to design bioassays to evaluate its pharmacological potential? A: For receptor antagonism/agonism studies:

  • In vitro: Use HEK293 cells transfected with target receptors (e.g., GPCRs) and measure cAMP/IP1 levels via ELISA .
  • Dose-response curves: Test concentrations (1 nM–100 µM) to calculate IC50_{50}/EC50_{50}. Include positive controls (e.g., known antagonists) .

Analytical Quantification in Biological Matrices

Q: What methods quantify this compound in plasma for pharmacokinetic studies? A: Adapt validated LC-MS/MS protocols:

  • Extraction: Protein precipitation with acetonitrile (1:3 v/v).
  • Chromatography: C18 column, gradient elution (0.1% formic acid in water/acetonitrile).
  • Detection: MRM transitions for parent ion (e.g., m/z 350→232) with deuterated internal standards .

Addressing Data Contradictions in Activity

Q: How to resolve discrepancies in reported IC50_{50} values across studies? A: Conduct comparative assays under standardized conditions:

  • Control variables: Cell line passage number, serum concentration, incubation time .
  • Validate target engagement via competitive binding assays (e.g., radioligand displacement) .

Advanced SAR Studies

Q: How to investigate the impact of pyrimidine/thiophene modifications on activity? A:

  • Systematic substitution: Replace thiophene with furan or pyridine; modify pyrimidine substituents (e.g., chloro, methoxy).
  • Assay panels: Test derivatives against related targets (e.g., kinase isoforms) to identify selectivity drivers .

Metabolic Stability Profiling

Q: What in vitro assays predict metabolic stability? A: Use liver microsomes (human/rat):

  • Incubation: 1 µM compound + NADPH, monitor depletion over 60 min.
  • Half-life calculation: LC-MS quantification. Compare intrinsic clearance (Clint_{int}) to prioritize stable leads .

Crystallography for Drug Design

Q: How does crystal structure analysis inform optimization? A: Identify key interactions:

  • Hydrogen bonds: Between carboxamide NH and receptor backbone carbonyls.
  • π-Stacking: Thiophene/pyrimidine with aromatic residues. Use docking simulations guided by crystallographic data .

Solubility Optimization Strategies

Q: How to improve aqueous solubility for in vivo studies? A:

  • Co-solvents: Use 10% DMSO/PEG 400 in saline for IP/IV dosing.
  • Salt formation: Screen hydrochloride or mesylate salts via pH-solubility profiling .

Toxicity Profiling

Q: What preclinical assays assess acute toxicity? A:

  • In vitro: MTT assay on HepG2 cells (48 hr exposure).
  • In vivo: Single-dose MTD study in rodents (OECD 423), monitoring hematological/histopathological changes .

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